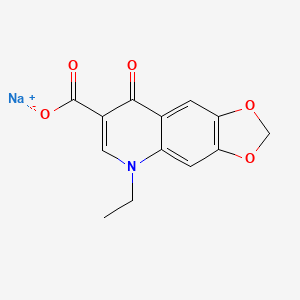

Sodium oxolinate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

59587-08-5 |

|---|---|

Molecular Formula |

C13H11NNaO5 |

Molecular Weight |

284.22 g/mol |

IUPAC Name |

sodium;5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |

InChI |

InChI=1S/C13H11NO5.Na/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10;/h3-5H,2,6H2,1H3,(H,16,17); |

InChI Key |

BDTREUXLJWDUAV-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)[O-].[Na+] |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O.[Na] |

Other CAS No. |

59587-08-5 |

Synonyms |

Acid, Oxolinic Gramurin Oxolinate, Sodium Oxolinic Acid Sodium Oxolinate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sodium Oxolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for sodium oxolinate, a first-generation quinolone antibacterial agent. The document details the chemical pathways for producing the parent compound, oxolinic acid, its subsequent conversion to the sodium salt, and the various purification techniques employed to achieve high-purity final product suitable for pharmaceutical applications.

Synthesis of Oxolinic Acid

The synthesis of oxolinic acid, the precursor to this compound, is typically achieved through a multi-step process analogous to the synthesis of other quinolone antibiotics like nalidixic acid. The most common route involves the reaction of an aniline derivative with a malonic ester derivative, followed by cyclization.

A prevalent method starts with N-ethyl-3,4-(methylenedioxy)aniline.[1] This compound is reacted with an activated malonic acid derivative, such as dimethylammonium methylene malonate or ethoxymethylenemalonic ester, to form an intermediate.[1] This intermediate then undergoes thermal cyclization, often in the presence of a dehydrating agent like acetic anhydride and an acid catalyst like sulfuric acid, to form the quinolone ring system. The final step is hydrolysis to yield oxolinic acid.[1]

Experimental Protocol: Synthesis of Oxolinic Acid

The following protocol is based on a generalized procedure for quinolone synthesis:[1]

-

Reaction of Aniline and Malonate Derivatives:

-

Combine N-ethyl-3,4-(methylenedioxy)aniline (0.5 mol, 82.5 g) and dimethylammonium methylene malonate (0.55 mol, 118 g).

-

Heat the mixture to 140°C and maintain for 3 hours with stirring.

-

-

Cyclization:

-

Cool the reaction mixture to 100°C.

-

Add acetic anhydride (0.75 mol, 76.5 g).

-

Further cool the mixture to 80°C.

-

Slowly add concentrated sulfuric acid (0.5 mol, 50 g).

-

Heat the mixture to 130°C and hold for 4 hours to complete the cyclization.

-

-

Hydrolysis and Isolation:

-

After the reaction is complete, cool the mixture to 90°C.

-

Add 530 g of water and maintain the temperature for 3 hours to hydrolyze the ester.

-

Cool the mixture to room temperature, allowing the oxolinic acid to precipitate.

-

Collect the solid product by filtration.

-

The crude product is then subjected to refining and drying to obtain pure oxolinic acid.[1] A reported yield for a similar process is 92.4%.[1]

-

Visualization of Oxolinic Acid Synthesis

Caption: Workflow for the synthesis of oxolinic acid.

Conversion to this compound and Purification

Oxolinic acid is converted to its more water-soluble sodium salt through a straightforward acid-base neutralization reaction. The purification of the resulting this compound is critical to remove unreacted starting materials, by-products, and residual solvents.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from laboratory-scale synthesis methods.[2]

-

Neutralization:

-

Dissolve oxolinic acid (0.9 mmol, 0.235 g) in a 1 M sodium hydroxide (NaOH) solution (900 µL).

-

Gently heat the mixture to 50°C under continuous magnetic stirring until all the oxolinic acid has dissolved and reacted to form a clear solution of this compound.

-

-

Isolation and Initial Purification:

-

The sodium salt can be isolated by removing the solvent (water) under reduced pressure.[2]

-

Alternatively, for purification, the reaction can be performed in a minimal amount of hot water. Upon cooling, the less soluble this compound precipitates out, leaving more soluble impurities in the solution.[3]

-

Purification Methods

High purity is essential for active pharmaceutical ingredients (APIs). Several methods can be employed to purify this compound.

-

Recrystallization: This is a common and effective method. This compound can be dissolved in a suitable hot solvent (like water) and allowed to cool slowly, forming high-purity crystals.[4]

-

Precipitation with Alcohol: The aqueous solution of this compound can be treated with an alcohol (e.g., ethanol). Since this compound is less soluble in alcohol-water mixtures, it will precipitate, leaving many impurities behind in the solution.[4]

-

Washing: The filtered solid product should be washed thoroughly with cold deionized water or another suitable solvent to remove residual impurities.[3][5]

-

Drying: The purified product must be dried under a vacuum or in an oven at an appropriate temperature (e.g., up to 200°C for sodium oxalate) to remove all traces of water and solvents.[3][5] This is crucial as hydration levels can affect the material's weight and stability.[3]

-

Ion Exchange: For removing metallic impurities, the this compound solution can be passed through an ion exchange column.[6][7]

Visualization of Purification Workflow

Caption: General workflow for this compound conversion and purification.

Data Summary

Quantitative data, including physical properties and reaction parameters, are crucial for process development and quality control.

Table 1: Physical and Chemical Properties

| Property | Oxolinic Acid | This compound |

| Appearance | White to off-white powder[8] | White or yellowish-white crystalline powder[8] |

| Molecular Formula | C₁₃H₁₁NO₅[8] | C₁₃H₁₀NNaO₅[8] |

| Melting Point | 314-316 °C (dec.)[9] | 210-216 °C[8] |

| Density | 1.62 g/cm³[8] | 1.56 g/cm³[8] |

| Solubility | Soluble in 0.5 M NaOH with warming | Soluble in water[8] |

Table 2: Summary of Synthesis Parameters

| Step | Reactants | Key Conditions | Reported Yield |

| Condensation | N-ethyl-3,4-(methylenedioxy)aniline, Dimethylammonium methylene malonate | 140°C, 3 hours[1] | - |

| Cyclization | Intermediate, Acetic Anhydride, H₂SO₄ | 130°C, 4 hours[1] | - |

| Hydrolysis | Cyclized Ester, Water | 90°C, 3 hours[1] | 92.4% (overall process)[1] |

| Neutralization | Oxolinic Acid, NaOH | 50°C, complete dissolution[2] | Quantitative |

Quality Control and Analytical Methods

Ensuring the purity of the final this compound product is paramount. Various analytical techniques are employed to quantify the active ingredient and detect impurities.

-

High-Performance Liquid Chromatography (HPLC): A primary method for determining the purity of oxolinic acid and its sodium salt, and for quantifying residual impurities.

-

Titration: Acid-base titration can be used to determine the assay of oxolinic acid, while redox titrations (e.g., with potassium permanganate) can be adapted to quantify oxalate-like structures.[10][11]

-

Spectroscopy (UV-Vis, NMR, Mass Spectrometry): Used for structural confirmation and identification of the compound and any potential by-products.[2][12]

-

Ion Chromatography: Can be used to detect and quantify oxalate and other anions in the final product.[13]

Visualization of Quality Control Workflow

Caption: Logical workflow for quality control testing of this compound.

References

- 1. Oxolinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Rare-Earth Metal Complexes of the Antibacterial Drug Oxolinic Acid: Synthesis, Characterization, DNA/Protein Binding and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. US5171887A - Process for the preparation of oxalic acid and sodium hydrogen oxalate from crude sodium oxalate - Google Patents [patents.google.com]

- 7. CA1314905C - Process for the preparation of oxalic acid and sodium hydrogen oxalate from crude sodium oxalate - Google Patents [patents.google.com]

- 8. Oxolinic Acid CAS 14698-29-4 and this compound Powder Raw Material, API CAS 59587-08-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. Oxolinic acid|lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Antibacterial Spectrum of First-Generation Quinolones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of first-generation quinolones. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the activity of these foundational synthetic antimicrobial agents. This document includes quantitative data on their in vitro efficacy, detailed experimental protocols for susceptibility testing, and a visual representation of their mechanism of action.

Introduction

First-generation quinolones, discovered in the early 1960s, represent the initial class of synthetic antibiotics that function by inhibiting bacterial DNA synthesis.[1] This group of antimicrobials, which includes nalidixic acid, oxolinic acid, cinoxacin, piromidic acid, and pipemidic acid, laid the groundwork for the development of the more potent and broad-spectrum fluoroquinolones.[2] Their primary clinical utility has been in the treatment of urinary tract infections (UTIs) caused by susceptible Gram-negative bacteria.[3] While their use has diminished with the advent of newer agents, understanding their antibacterial spectrum and mechanism of action remains crucial for historical context, resistance studies, and niche therapeutic applications.

Antibacterial Spectrum

The first-generation quinolones exhibit a focused spectrum of activity, primarily targeting Gram-negative aerobic bacteria.[2] Their efficacy against Gram-positive and anaerobic bacteria is limited.[2]

Gram-Negative Bacteria

These agents have demonstrated good in vitro activity against many common Gram-negative pathogens, particularly those belonging to the Enterobacteriaceae family.[4][5] This includes species such as Escherichia coli, Klebsiella species, Enterobacter species, and Proteus mirabilis.[6][7] However, Pseudomonas aeruginosa is generally resistant to this class of quinolones.[6]

Gram-Positive Bacteria

The activity of first-generation quinolones against Gram-positive bacteria is generally poor.[2]

Anaerobic Bacteria

First-generation quinolones lack significant activity against anaerobic bacteria.[2]

Quantitative In Vitro Activity

The in vitro activity of first-generation quinolones is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the MIC values for representative first-generation quinolones against common Gram-negative pathogens.

| First-Generation Quinolone | Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Nalidixic Acid | Escherichia coli | 2 - 8 | >32 | |

| Proteus mirabilis | 2.1 - 8 | |||

| Enterobacteriaceae | >32 | |||

| Cinoxacin | Gram-negative aerobes | 4 - 64 | ||

| Pipemidic Acid | Escherichia coli | 1.56 | ||

| Salmonella typhi | 3.13 |

Note: MIC values can vary depending on the specific strain and the testing methodology used. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Blank cells indicate that specific data was not available in the cited sources.

Mechanism of Action

The bactericidal action of first-generation quinolones stems from their ability to inhibit bacterial DNA synthesis.[1] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and, to a lesser extent, topoisomerase IV.[8]

DNA gyrase is a crucial enzyme in bacteria responsible for introducing negative supercoils into the DNA, a process vital for DNA replication and transcription.[1] First-generation quinolones bind to the DNA-gyrase complex, trapping the enzyme in a state where it has created a double-strand break in the DNA but cannot reseal it.[9] This leads to the accumulation of these breaks, ultimately resulting in the inhibition of DNA replication and cell death.[9]

Experimental Protocols

The determination of the in vitro antibacterial activity of first-generation quinolones is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following are standardized protocols for conducting these assays.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

5.1.1 Materials:

-

First-generation quinolone stock solution

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth

-

Incubator (35 ± 2°C)

-

Spectrophotometer or plate reader (optional, for automated reading)

5.1.2 Procedure:

-

Preparation of Quinolone Dilutions:

-

Prepare a stock solution of the quinolone in a suitable solvent.

-

Perform serial two-fold dilutions of the quinolone in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL. A typical concentration range is 0.25 to 256 µg/mL.

-

Include a growth control well (CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Within 15 minutes of preparation, add 50 µL of the standardized inoculum to each well (except the sterility control), for a final volume of 100 µL per well.

-

Incubate the plate at 35 ± 2°C in ambient air for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the quinolone that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.

-

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

5.2.1 Materials:

-

Quinolone-impregnated disks (e.g., 100 µg cinoxacin disk)[9]

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35 ± 2°C)

-

Ruler or caliper

5.2.2 Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension and standardize it to a 0.5 McFarland turbidity as described for the broth microdilution method.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

-

Application of Antibiotic Disk:

-

Aseptically place the quinolone disk on the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plate and incubate at 35 ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) in millimeters.

-

Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints (e.g., for a 100 µg cinoxacin disk: ≥ 18 mm is Susceptible, 15-17 mm is Intermediate, and ≤ 14 mm is Resistant).[9]

-

Conclusion

The first-generation quinolones, though largely superseded by later generations, remain an important class of antimicrobials for their historical significance and their continued, albeit limited, clinical use. Their antibacterial spectrum is primarily directed against Gram-negative enteric pathogens, making them effective for uncomplicated urinary tract infections. A thorough understanding of their in vitro activity, mechanism of action, and the standardized protocols for their evaluation is essential for ongoing antimicrobial research and surveillance of resistance patterns. This guide provides a foundational resource for professionals in the field to support these endeavors.

References

- 1. Prevalence and mechanism of fluoroquinolone resistance in clinical isolates of Proteus mirabilis in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. High prevalence of nalidixic acid resistant, ciprofloxacin susceptible phenotype among clinical isolates of Escherichia coli and other Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cross-resistance of nalidixic acid resistant Enterobacteriaceae to new quinolones and other antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Cinoxacin - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Pharmacokinetics and Bioavailability of Sodium Oxolinate in Fish

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetics and bioavailability of sodium oxolinate (commonly studied as oxolinic acid), a first-generation quinolone antibiotic, in various fish species. The information presented is intended to support research, optimize dosage regimens, and aid in the development of effective therapeutic strategies in aquaculture.

Introduction

This compound is a crucial antibacterial agent used in aquaculture to manage and treat systemic bacterial infections caused by susceptible pathogens like Aeromonas salmonicida (furunculosis) and Vibrio salmonicida (cold-water vibriosis).[1][2] The efficacy of this chemotherapeutic agent is directly linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which determine the concentration and duration of the drug's presence at the site of infection.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for establishing effective dosing schedules that achieve therapeutic concentrations while minimizing the risk of antimicrobial resistance and ensuring food safety through appropriate withdrawal times.[3][4]

This guide synthesizes available data on the pharmacokinetics of oxolinic acid across several commercially important fish species, details the experimental protocols used to generate this data, and visualizes key processes and relationships.

Comparative Pharmacokinetic Data

The pharmacokinetic profile of oxolinic acid shows considerable variation among different fish species.[3] These differences are influenced by species-specific physiology, metabolic rates, and environmental factors, most notably water temperature.[3][5] The following tables summarize key pharmacokinetic parameters after oral administration of oxolinic acid in various fish.

Table 1: Pharmacokinetic Parameters of Oxolinic Acid in Various Fish Species (Oral Administration)

| Fish Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½β (h) | Bioavailability (F%) | Water Temp (°C) | Reference |

| Atlantic Salmon (Salmo salar) | 25 | 0.61 - 0.87 | 19 | 18.2 | 30.1 | 10.2 | [3] |

| Lumpfish (Cyclopterus lumpus) | 25 | 2.12 | 10.3 | 21 | Not Reported | 12 | [2][3] |

| Rainbow Trout (Oncorhynchus mykiss) | 75 | 2.1 | 24.3 | 55.4 | 19.9 | 16 | [1][3] |

| Rainbow Trout (Oncorhynchus mykiss) | Not Specified | Not Reported | Not Reported | 81.3 | 90.7 | 14 | [5] |

| Channel Catfish (Ictalurus punctatus) | Not Specified | Not Reported | 8 - 24 | 40.9 | 56.0 | 24 | [3][5] |

| Channel Catfish (Ictalurus punctatus) | Not Specified | Not Reported | 8 - 24 | 69.3 | 91.8 | 14 | [3][5] |

| Gilthead Sea Bream (Sparus aurata) | 30 | Not Reported | 16 (muscle) | 12.60 | 14 | 20 | [4] |

| Sea Bass (Dicentrarchus labrax) | Not Specified | Not Reported | Not Reported | 86.6 | Not Reported | Not Reported | [3] |

Key Observations:

-

Absorption and Bioavailability: Oral bioavailability varies significantly, from a low of 14% in gilthead sea bream to as high as 91.8% in channel catfish at a lower water temperature.[3][4][5]

-

Elimination Half-Life: This parameter is highly variable, ranging from 12.60 hours in gilthead sea bream to 86.6 hours in sea bass.[3][4]

-

Influence of Water Temperature: Studies in rainbow trout and channel catfish clearly demonstrate that water temperature critically affects pharmacokinetics.[1][3][5] Lower temperatures are associated with slower absorption and elimination, leading to a longer elimination half-life and higher bioavailability in channel catfish.[1][5]

Experimental Protocols

The data presented in this guide were primarily generated using standardized methodologies. A generalized description of the typical experimental protocol is provided below.

3.1 Fish Acclimation and Housing Fish of a specific species and weight range are acclimated to controlled laboratory conditions.[3] This includes maintaining a constant water temperature, photoperiod, and monitoring water quality parameters to ensure the physiological stability of the subjects before and during the experiment.

3.2 Drug Administration

-

Oral (p.o.) Administration: For bioavailability and pharmacokinetic studies, a single dose of this compound is typically incorporated into a feed pellet or administered via gavage.[2][3]

-

Intravenous (i.v.) Administration: To determine absolute bioavailability, a solution of this compound is administered via a single bolus injection into a major blood vessel, commonly the caudal vein.[3][4]

3.3 Sample Collection At predetermined time points following drug administration, samples are collected from a subset of fish.[3]

-

Blood: Blood is typically drawn via the caudal vein.[1] Plasma is then separated from the whole blood by centrifugation.[3]

-

Tissues: Key tissues such as muscle, liver, and kidney are excised, weighed, and homogenized for analysis of drug distribution.[1][3]

3.4 Sample Preparation and Analytical Quantification

-

Extraction: Plasma and homogenized tissue samples undergo an extraction process to isolate the oxolinic acid from biological matrices.[3] Common techniques include protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][3]

-

Quantification: The concentration of oxolinic acid in the extracted samples is determined using a validated analytical method.[3] High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is a common method.[1][6][7] For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is also employed.[2][3] A calibration curve is generated from standards of known oxolinic acid concentrations to ensure accurate quantification.[3]

3.5 Pharmacokinetic Analysis The resulting plasma concentration-time data are analyzed using specialized pharmacokinetic software.[3] This analysis calculates key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t½β), area under the concentration-time curve (AUC), volume of distribution (Vd), and total body clearance (ClT).[3]

Visualizations: Workflows and Relationships

To better illustrate the processes involved in pharmacokinetic research, the following diagrams have been generated using Graphviz.

Caption: General experimental workflow for a fish pharmacokinetic study.

Caption: Logical flow for determining absolute oral bioavailability (F%).

Caption: Key factors influencing oxolinic acid pharmacokinetics in fish.

Conclusion

The pharmacokinetics of this compound in fish are complex and multifactorial. Significant variability exists across species, with water temperature emerging as a critical environmental factor that modulates the drug's absorption, distribution, and elimination. The data indicates that a "one-size-fits-all" approach to dosing is inappropriate for aquaculture. Therefore, species- and environment-specific pharmacokinetic studies are essential for developing responsible and effective treatment protocols. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers and professionals working to optimize the therapeutic use of this compound in diverse aquaculture settings.

References

- 1. fao.org [fao.org]

- 2. Frontiers | Pharmacokinetic Data Show That Oxolinic Acid and Flumequine Are Absorbed and Excreted Rapidly From Plasma and Tissues of Lumpfish [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Analysis of oxolinic acid in fish by high-performance liquid chromatography-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 7. High-performance liquid chromatographic determination of oxolinic acid residues in fish silage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Activity: An In-depth Technical Guide to the Structure-Activity Relationship of Quinolones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Quinolone Scaffold

Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum bactericidal activity.[1] The journey began in 1962 with the discovery of nalidixic acid, which showed promise primarily against Gram-negative bacteria.[1] The true potential of this class was unlocked with the advent of fluoroquinolones, integrating a fluorine atom at the C-6 position, which dramatically expanded their antibacterial spectrum to encompass Gram-positive and atypical pathogens.[1]

The remarkable success of quinolones lies in their synthetic versatility. The core 4-oxo-1,4-dihydroquinoline structure serves as a scaffold for modification at several key positions, notably N-1, C-5, C-6, C-7, and C-8.[1] Each substitution intricately tunes the compound's potency, spectrum of activity, pharmacokinetic properties, and side-effect profile. This guide provides a comprehensive technical analysis of the structure-activity relationships (SAR) that define the efficacy and safety of this vital class of antibacterial agents, offering insights for the continued development of novel derivatives to combat the growing challenge of antimicrobial resistance.

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology—including replication, recombination, and repair—by catalyzing DNA cleavage, strand passage, and re-ligation.[2] Quinolones stabilize the transient enzyme-DNA complex, trapping the enzyme in its cleavage state and leading to the accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death.[3][4]

In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[3][5] However, modern fluoroquinolones often exhibit potent dual-targeting capabilities, which can contribute to a lower frequency of resistance selection.[5]

The Core Pharmacophore: Essential Structural Features

The fundamental quinolone structure, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, is the essential pharmacophore responsible for antibacterial activity.[6] Specific functionalities are indispensable for biological function.

-

C-3 Carboxylic Acid and C-4 Keto Group : These two functionalities are absolutely essential for antibacterial activity.[6][7] They are believed to engage in hydrogen bonding with the bacterial DNA within the enzyme-DNA complex and are critical for binding to DNA gyrase.[8] Modification or replacement of these groups, such as through esterification, generally leads to a significant loss of activity.[9]

Structure-Activity Relationship (SAR) at Key Positions

The antibacterial profile of a quinolone is meticulously sculpted by the substituents at various positions on its core structure. The following sections dissect the key SAR findings for each critical position.

N-1 Position

The substituent at the N-1 position is crucial for DNA gyrase binding and overall antibacterial potency.[1]

-

Small Alkyl Groups : An ethyl group (as seen in Norfloxacin) provides good antibacterial activity.[9]

-

Cyclopropyl Group : The introduction of a cyclopropyl substituent (e.g., Ciprofloxacin) significantly enhances potency against both Gram-negative and Gram-positive bacteria and is considered optimal for many quinolones.[6][7]

-

Aryl Groups : A difluorophenyl group at this position can also confer potent activity.[9]

C-5 Position

Substitutions at the C-5 position can influence the planarity of the molecule, which in turn affects enzyme interaction.[7]

-

Amino Group (NH2) : An amino group at C-5 generally improves overall potency.[10]

-

Methyl Group (CH3) : A methyl group is also a favorable substitution at this position.[7]

C-6 Position

The C-6 position is arguably one of the most significant sites for modification, with the introduction of fluorine being a landmark discovery.

-

Fluorine Atom : The presence of a fluorine atom at C-6 dramatically increases cell penetration and gyrase inhibition, leading to a profound increase in antibacterial activity.[1][6] This single modification is the defining feature of the highly successful fluoroquinolone subclass.

C-7 Position

The substituent at C-7 is a primary determinant of the antibacterial spectrum, potency, and pharmacokinetic properties.[6] This position directly interacts with the DNA gyrase or topoisomerase IV enzymes.[7]

-

Piperazine Ring : A piperazine ring (found in Norfloxacin and Ciprofloxacin) is highly effective, conferring potent activity, particularly against Pseudomonas aeruginosa.[6]

-

Aminopyrrolidines : The placement of an aminopyrrolidine ring tends to improve activity against Gram-positive bacteria.[7]

-

Bulky/Alkylated Substituents : Alkylation of the piperazine or pyrrolidine ring can enhance activity against Gram-positive bacteria and improve pharmacokinetic parameters like serum half-life.[10] However, bulky substituents at this position can also influence CNS side effects.[10]

C-8 Position

Modifications at the C-8 position can enhance activity, particularly against Gram-positive and anaerobic bacteria, and may reduce the emergence of resistance.[7]

-

Halogen (F or Cl) : A fluorine or chlorine atom at this position can improve oral absorption and confer activity against anaerobic bacteria.[10]

-

Methoxy Group (OCH3) : An 8-methoxy group (as in Gatifloxacin and Moxifloxacin) enhances activity against Gram-positive organisms, including penicillin-resistant S. pneumoniae, and has been shown to reduce the potential for phototoxicity.[7][10]

Quantitative Data Summary: A Comparative Analysis

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative quinolone analogs against key bacterial strains. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. Lower MIC values indicate higher potency.

Table 1: SAR at the N-1 and C-7 Positions (Core: 6-Fluoro-8-H-quinolone)

| Compound | N-1 Substituent | C-7 Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| Norfloxacin | Ethyl | Piperazinyl | 1.0 | 0.12 | 1.0 |

| Ciprofloxacin | Cyclopropyl | Piperazinyl | 0.25 | 0.015 | 0.25 |

| Lomefloxacin | Ethyl | 3-Methylpiperazinyl | 0.5 | 0.25 | 2.0 |

| Enoxacin | Ethyl | Piperazinyl (Naphthyridine core) | 0.5 | 0.12 | 1.0 |

Data is representative and compiled from various SAR studies for illustrative purposes.[11][12]

Table 2: Impact of C-8 Substituents (Core: 1-Cyclopropyl-6-fluoro-7-(3-methylpiperazinyl)-quinolone)

| Compound | C-8 Substituent | S. aureus MIC (µg/mL) | S. pneumoniae MIC (µg/mL) |

| Grepafloxacin | H | 0.12 | 0.25 |

| Gatifloxacin | OCH3 | 0.06 | 0.12 |

| Sparfloxacin | F | 0.12 | 0.25 |

Data is representative and compiled from various SAR studies for illustrative purposes.[13]

Structure-Side Effect Relationships

While optimizing antibacterial activity is paramount, understanding how structural modifications influence adverse effects is critical for developing safe and effective drugs.

-

Central Nervous System (CNS) Effects : CNS side effects, such as dizziness and headache, are thought to be mediated in part through the inhibition of gamma-aminobutyric acid (GABA) receptor binding. The substituent at the C-7 position strongly influences these effects, with simple pyrrolidines and piperazines being more problematic. Increasing the steric bulk at this position can ameliorate these effects.[10]

-

Phototoxicity : Phototoxicity is a known side effect of some quinolones and is determined by the nature of the substituent at the C-8 position.[10] The mechanism often involves the generation of reactive oxygen species upon UVA irradiation.[7] Halogen substituents (especially fluorine) at C-8 are associated with the greatest phototoxic potential, while hydrogen or methoxy groups show significantly less light-induced toxicity.[10]

Experimental Protocols

A thorough SAR study of quinolones involves a combination of chemical synthesis and biological evaluation.

General Experimental Workflow for SAR Studies

Protocol 1: Synthesis of Quinolone Analogs (Gould-Jacobs Reaction)

A common and versatile method for synthesizing the quinolone core is the Gould-Jacobs reaction. The following is a generalized protocol for synthesizing a 7-chloroquinolone intermediate, which can then be further modified.[2]

-

Step 1: Condensation : React a substituted aniline (e.g., 3-chloro-4-fluoroaniline) with diethyl ethoxymethylenemalonate (EMME). Heat the mixture to drive the condensation, forming an acrylate intermediate.

-

Step 2: Cyclization : Heat the acrylate intermediate in a high-boiling point solvent like diphenyl ether to approximately 250°C. This induces thermal cyclization to form the quinolone ring system.

-

Step 3: N-Alkylation : Suspend the quinolone ester and a base (e.g., potassium carbonate) in a solvent like DMF. Add an alkylating agent (e.g., cyclopropyl bromide) and heat to introduce the substituent at the N-1 position.

-

Step 4: Nucleophilic Aromatic Substitution : React the 7-chloro intermediate with a desired amine (e.g., piperazine) in a solvent like pyridine under reflux to introduce the C-7 substituent.

-

Step 5: Hydrolysis : Hydrolyze the C-3 ethyl ester to the essential carboxylic acid using acidic or basic conditions to yield the final active fluoroquinolone.

Protocol 2: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Mixture : Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, KCl, DTT, spermidine, ATP, relaxed pBR322 DNA, and purified DNA gyrase enzyme (GyrA and GyrB subunits).

-

Incubation : Add the test quinolone compound at various concentrations to the reaction mixture and incubate at 37°C for approximately 1 hour.

-

Termination : Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

-

Analysis : Analyze the DNA topoisomers by electrophoresis on a 0.8-1% agarose gel. Relaxed and supercoiled DNA will migrate at different rates.

-

Visualization : Stain the gel with ethidium bromide and visualize under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

Protocol 3: Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate interlinked circular DNA molecules (catenanes).

-

Substrate : Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.[5]

-

Reaction Mixture : Prepare a reaction mixture containing buffer (e.g., Tris-HCl or HEPES-KOH), potassium glutamate, magnesium salt, DTT, ATP, kDNA, and purified topoisomerase IV enzyme (ParC and ParE subunits).[5][10]

-

Incubation : Add the test quinolone compound and incubate the mixture at 37°C for 30 minutes.[5][10]

-

Termination and Extraction : Stop the reaction with a stop buffer/loading dye and often a chloroform/isoamyl alcohol extraction to separate the aqueous phase containing the DNA.[5][10]

-

Analysis : Load the aqueous phase onto a 1% agarose gel and perform electrophoresis.[5][10]

-

Visualization : Stain with ethidium bromide. Decatenated minicircles migrate into the gel, while the kDNA network remains in the well. Inhibition is indicated by a reduction in the amount of released minicircles.[5]

Conclusion and Future Directions

The structure-activity relationship of quinolones is a well-elucidated field, providing a robust framework for the rational design of new antibacterial agents. The essentiality of the C-3 carboxylic acid and C-4 keto groups, the potency-enhancing effect of the N-1 cyclopropyl and C-6 fluorine substituents, and the spectrum-modulating role of the C-7 and C-8 positions are foundational principles. The C-7 position, in particular, remains the most promising site for modification to enhance potency, broaden the antibacterial spectrum, and circumvent existing resistance mechanisms. As bacterial resistance continues to evolve, a deep understanding of these intricate SAR principles, combined with modern drug discovery workflows, will be indispensable in the quest to develop the next generation of quinolone antibiotics.

References

- 1. Comparative in vitro activity of three fluoroquinolones against clinical isolates by E test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

"sodium oxolinate as a synthetic antimicrobial agent"

An In-depth Review of the Synthetic Antimicrobial Agent for Drug Development Professionals

Abstract

Sodium oxolinate, the sodium salt of oxolinic acid, is a first-generation synthetic quinolone antimicrobial agent. It exerts its bactericidal effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, antimicrobial spectrum, and the molecular basis of resistance. Detailed experimental protocols for its synthesis, antimicrobial susceptibility testing, and mechanism of action studies are presented to facilitate further research and development.

Introduction

This compound is a synthetic antimicrobial agent belonging to the quinolone class of antibiotics. Structurally related to nalidixic acid, it has demonstrated greater potency against a range of bacteria, particularly Gram-negative Enterobacteriaceae.[1] Its primary clinical application has been in the treatment of urinary tract infections.[2] Understanding the technical details of its synthesis, mechanism of action, and spectrum of activity is crucial for researchers and drug development professionals exploring new antimicrobial strategies and combating the rise of antibiotic resistance.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial DNA synthesis.[3] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4]

-

DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. This compound binds to the DNA-gyrase complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA. This leads to the accumulation of double-strand DNA breaks, stalling of replication forks, and ultimately, cell death.[5]

-

Topoisomerase IV: While a secondary target in Gram-negative bacteria, topoisomerase IV is the primary target in some Gram-positive bacteria. This enzyme is essential for the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents proper chromosome segregation, leading to cell division failure and death.

The following diagram illustrates the signaling pathway of this compound's action on bacterial DNA replication.

Caption: Mechanism of action of this compound on bacterial cells.

Antimicrobial Spectrum and Efficacy

This compound is primarily active against Gram-negative bacteria, with notable efficacy against members of the Enterobacteriaceae family.[3] Its activity against Gram-positive and anaerobic bacteria is generally limited. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for oxolinic acid against various bacterial species.

Table 1: In Vitro Susceptibility of Various Bacteria to Oxolinic Acid

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 50 | 0.1 - 1.6 | 0.4 | 0.8 |

| Klebsiella pneumoniae | 25 | 0.2 - 3.2 | 0.8 | 1.6 |

| Enterobacter aerogenes | 15 | 0.2 - 1.6 | 0.4 | 0.8 |

| Proteus mirabilis | 20 | 0.1 - 0.8 | 0.2 | 0.4 |

| Proteus vulgaris | 10 | 0.2 - 1.6 | 0.4 | 0.8 |

| Salmonella enterica | 15 | 0.2 - 0.8 | 0.4 | 0.8 |

| Shigella sonnei | 10 | 0.1 - 0.4 | 0.2 | 0.4 |

| Serratia marcescens | 10 | 0.8 - 6.3 | 1.6 | 3.2 |

| Pseudomonas aeruginosa | 25 | 12.5 - >100 | >100 | >100 |

| Staphylococcus aureus | 20 | 3.2 - 25 | 6.3 | 12.5 |

| Enterococcus faecalis | 15 | 25 - >100 | >100 | >100 |

Data adapted from Klein and Matsen, 1976.[6]

Table 2: Recent MIC Data for Oxolinic Acid Against Aquatic Pathogens

| Bacterial Species | MIC (µg/mL) |

| Shewanella xiamenensis | 0.25 |

| Lactococcus garvieae | 1 |

| Chryseobacterium aquaticum | 4 |

| Vibrio anguillarum | 0.016 - 0.250 |

Data adapted from recent studies on aquatic pathogens.[7][8]

Mechanisms of Resistance

Bacterial resistance to this compound, and quinolones in general, primarily arises from two main mechanisms:

-

Target Gene Mutations: The most clinically significant resistance mechanism involves mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[4] These mutations, often occurring in a specific region known as the quinolone resistance-determining region (QRDR), alter the enzyme structure, thereby reducing the binding affinity of the drug.[5] For instance, amino acid substitutions at position 83 in GyrA have been strongly linked to oxolinic acid resistance.[5]

-

Reduced Intracellular Concentration: Bacteria can also develop resistance by limiting the intracellular accumulation of the drug. This is achieved through either decreased uptake, due to alterations in porin channels in the outer membrane of Gram-negative bacteria, or increased efflux, through the overexpression of multidrug resistance (MDR) efflux pumps that actively transport the drug out of the cell.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the synthesis of oxolinic acid followed by its conversion to the sodium salt.

Step 1: Synthesis of Oxolinic Acid

This protocol is adapted from established methods for quinolone synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-ethyl-3,4-(methylenedioxy)aniline (0.5 mol) and diethyl ethoxymethylenemalonate (0.55 mol).

-

Heating and Cyclization: Heat the mixture to 140°C for 3 hours. Cool the reaction to 100°C and add acetic anhydride (0.75 mol). Further, cool to 80°C and slowly add concentrated sulfuric acid (0.5 mol). Heat the mixture to 130°C for 4 hours to facilitate cyclization.

-

Hydrolysis and Isolation: Cool the reaction to 90°C and add 530g of water. Reflux for 3 hours to hydrolyze the ester. Cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with water, and dried to yield crude oxolinic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Conversion to this compound

-

Dissolution: Suspend the purified oxolinic acid in a minimal amount of a suitable solvent, such as ethanol or water.

-

Neutralization: While stirring, add one molar equivalent of sodium hydroxide solution (e.g., 1 M NaOH) dropwise until the oxolinic acid is completely dissolved and the solution reaches a neutral pH (approximately 7.0).

-

Isolation: The this compound can be isolated by evaporation of the solvent under reduced pressure. The resulting solid should be dried thoroughly.

The following diagram outlines the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: From a pure overnight culture on a non-selective agar plate, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculum Dilution: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH). Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculation: Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, and 0.1 mg/mL bovine serum albumin.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

-

Enzyme and DNA Addition: Add relaxed plasmid DNA (e.g., pBR322) to a final concentration of approximately 10-20 µg/mL. Initiate the reaction by adding purified E. coli DNA gyrase.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

-

Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound.

The following diagram illustrates the logical relationship in the DNA gyrase inhibition assay.

Caption: Logical workflow of a DNA gyrase supercoiling inhibition assay.

Pharmacokinetics and Toxicity

-

Absorption, Distribution, Metabolism, and Excretion (ADME): Following oral administration, oxolinic acid is generally well-absorbed. Peak serum concentrations are typically reached within a few hours.[9] The drug distributes into various tissues, with higher concentrations often found in the kidneys and liver.[10] Metabolism of oxolinic acid occurs in the liver, and the parent drug and its metabolites are primarily excreted in the urine.[9] The oral bioavailability and elimination half-life can vary significantly between species.[8][11]

-

Toxicity: this compound is generally considered to have low acute toxicity.[11] The most commonly reported side effects in humans are related to the central nervous system (e.g., insomnia, dizziness) and the gastrointestinal tract.[9] As with other quinolones, there is a potential for phototoxicity and effects on cartilage development in juvenile animals.

Conclusion

This compound remains a valuable compound for studying the mechanisms of quinolone action and resistance. Its well-defined mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a clear basis for its antimicrobial activity. While its clinical use has been superseded by newer fluoroquinolones with broader spectra and improved pharmacokinetic profiles, the technical information provided in this guide serves as a foundational resource for researchers in the ongoing effort to develop novel antimicrobial agents. The detailed protocols and data presented herein are intended to support further investigation into the potential of this compound and its derivatives in the fight against bacterial infections.

References

- 1. In vitro susceptibility comparisons and recommendations for oxolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Survey of Oxolinic Acid-Resistant Erwinia amylovora in Korean Apple and Pear Orchards, and the Fitness Impact of Constructed Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Implications of Amino Acid Substitutions in GyrA at Position 83 in Terms of Oxolinic Acid Resistance in Field Isolates of Burkholderia glumae, a Causal Agent of Bacterial Seedling Rot and Grain Rot of Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Susceptibility Comparisons and Recommendations for Oxolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A single-dose pharmacokinetic study of oxolinic acid and vetoquinol, an oxolinic acid ester, in cod, Gadus morhua L., held in sea water at 8 degrees C and in vitro antibacterial activity of oxolinic acid against Vibrio anguillarum strains isolated from diseased cod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]

- 11. Comparative pharmacokinetics and bioavailability of oxolinic acid and oxytetracycline in rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Sodium Oxolinate Against Aquatic Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of sodium oxolinate, a synthetic quinolone antimicrobial agent, against a range of significant bacterial pathogens affecting aquaculture. This compound, the sodium salt of oxolinic acid, has been a noteworthy chemotherapeutic agent in veterinary medicine, particularly in the treatment and control of bacterial diseases in fish and shellfish. This document synthesizes available quantitative data, details common experimental protocols for assessing antimicrobial susceptibility, and visualizes the underlying mechanism of action.

Executive Summary

This compound exhibits potent in vitro activity primarily against Gram-negative aquatic pathogens. Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair. This targeted action disrupts bacterial cell division and ultimately leads to cell death. This guide presents Minimum Inhibitory Concentration (MIC) data for this compound against key pathogens such as Aeromonas salmonicida, Vibrio spp., Yersinia ruckeri, Flavobacterium psychrophilum, Photobacterium damselae subsp. piscicida, and Edwardsiella tarda. Standardized methodologies for determining in vitro susceptibility, including broth microdilution and agar disk diffusion, are also detailed to aid in the replication and comparison of research findings.

Quantitative In Vitro Efficacy Data

The in vitro efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The following tables summarize published MIC values for this compound against various aquatic bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Gram-Negative Aquatic Pathogens

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Aeromonas salmonicida | Multiple isolates | 0.0075 - 0.03 | [1] |

| Oxolinic acid-susceptible | <1.0 | [2] | |

| Vibrio anguillarum | HI-610 | 0.016 | [3] |

| HI-618, HI-A21 | 0.250 | [3] | |

| Vibrio parahaemolyticus | Not specified | 0.2 | [4] |

| Yersinia ruckeri | Field isolates | Not specified (Categorized as wild-type) | |

| Flavobacterium psychrophilum | UK isolates (Wild Type) | ≤ 0.25 | [5] |

| Chilean isolates (Wild Type) | ≤ 1 | [6] | |

| Photobacterium damselae subsp. piscicida | Multiple isolates | Sensitive (qualitative) | [7] |

| Edwardsiella tarda | Multiple isolates | Sensitive (qualitative) | [8] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Other Aquatic Pathogens

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Shewanella xiamenensis | Not specified | 0.25 | [9] |

| Chryseobacterium aquaticum | Not specified | 4 | [9] |

Note: MIC values can vary depending on the specific isolate, testing methodology, and incubation conditions. The data presented here are for comparative purposes.

Mechanism of Action

This compound, as a quinolone antibiotic, targets the bacterial enzymes DNA gyrase and topoisomerase IV.[10][11] These enzymes are crucial for managing the topological state of DNA during replication and transcription.

-

DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into the bacterial DNA, a process essential for the initiation of DNA replication and for relieving the torsional stress that arises from the unwinding of the DNA double helix.[10][11]

-

Topoisomerase IV: In many Gram-positive bacteria, and also as a secondary target in Gram-negative bacteria, topoisomerase IV is responsible for decatenating (unlinking) the daughter chromosomes after replication, allowing them to segregate into the daughter cells.[11][12]

By binding to these enzymes, this compound stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, but not resealed.[13][14] This leads to the accumulation of double-strand DNA breaks, which blocks DNA replication and transcription, ultimately resulting in bacterial cell death.[13][14]

References

- 1. academic.oup.com [academic.oup.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Virulence Genes and In Vitro Antibiotic Profile of Photobacterium damselae Strains, Isolated from Fish Reared in Greek Aquaculture Facilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Susceptibility of Flavobacterium psychrophilum from Chilean Salmon Farms and Their Epidemiological Cut-Off Values Using Agar Dilution and Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural Antibiotic Susceptibilities of Edwardsiella tarda, E. ictaluri, and E. hoshinae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Oxolinic Acid? [synapse.patsnap.com]

- 11. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. DNA gyrase and topoisomerase IV on the bacterial chromosome: quinolone-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

"molecular formula and weight of sodium oxolinate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium oxolinate, the sodium salt of oxolinic acid, is a first-generation quinolone antibiotic with established efficacy against a range of Gram-negative bacteria. This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, pharmacokinetic profile, and analytical methodologies pertaining to this compound. Detailed experimental protocols and quantitative data are presented to support research and development activities in the veterinary and aquaculture fields.

Molecular Profile

This compound is a synthetic antimicrobial agent. Its core chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀NNaO₅ | |

| Molecular Weight | 283.21 g/mol | |

| Appearance | White to off-white crystalline powder | |

| CAS Number | 1391-41-9 |

Mechanism of Action

This compound exerts its bactericidal effect through the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria.

The mechanism involves the following key steps:

-

Binding to the Enzyme-DNA Complex: this compound does not bind to DNA or the enzyme alone but rather to the transient complex formed between DNA gyrase and DNA.[2]

-

Stabilization of the Cleaved Complex: The drug stabilizes a state in which the DNA is cleaved by the enzyme.[3]

-

Inhibition of DNA Re-ligation: This stabilization prevents the re-ligation of the cleaved DNA strands.[3]

-

Induction of Double-Strand Breaks: The accumulation of these stalled cleavage complexes leads to the formation of lethal double-stranded DNA breaks.[3]

-

Inhibition of Cellular Processes: The damaged DNA subsequently inhibits essential cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death.[4]

Pharmacokinetics

The pharmacokinetic profile of oxolinic acid, the active moiety of this compound, has been studied in various species, particularly in aquaculture. The data reveals species-specific differences in absorption, distribution, metabolism, and elimination.

| Species | Dose | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Water Temp (°C) | Reference |

| Rainbow Trout | 75 mg/kg (oral) | 2.1 | 24.3 | 69.7 | 19.9 | 16 | [5] |

| Atlantic Salmon | 25.9 mg/kg (oral) | 2.1 | 24.3 | 55.4 | 25 | 8-8.1 | [5] |

| Lumpfish | 25 mg/kg (oral) | 2.12 | 10.3 | 21 | - | 12 | [6] |

| Pigs (piglets) | 15 mg/kg/day (feed) for 7 days | 1.5 (muscle) | 24 (post-treatment) | - | High | - | [7] |

| Poultry (broilers) | 15 mg/kg (oral) | 1.46 (muscle) | 24 (post-treatment) | - | ~82 | - | [7] |

| Calves | 20 mg/kg (IM) | 4 | 1 | 3.5 | High | - |

Antibacterial Spectrum

This compound is primarily effective against Gram-negative bacteria. Its in vitro activity, as determined by Minimum Inhibitory Concentration (MIC), is presented below for various veterinary and aquatic pathogens.

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Aeromonas salmonicida | 10 | 0.0075 - 0.03 | - | - | [5] |

| Aeromonas salmonicida | 28 | 0.06 - 15 | - | - | [6] |

| Vibrio salmonicida | - | >1.2 (serum level) | - | - | [5] |

| Shewanella xiamenensis | - | 0.25 | - | - | [8] |

| Lactococcus garvieae | - | 1 | - | - | [8] |

| Chryseobacterium aquaticum | - | 4 | - | - | [8] |

| Escherichia coli | 82 | - | 0.38 | - | [7] |

| Vibrio spp. | 48 | 0.03 - 1 | - | - | [9] |

Experimental Protocols

Synthesis of Oxolinic Acid

A common synthetic route to oxolinic acid involves the use of piperonal as a starting material. The following is a general outline of the synthesis; specific reaction conditions and yields may vary and should be optimized.

Step 1: Condensation of Piperonal with Diethyl Malonate Piperonal is condensed with diethyl malonate in the presence of a base, such as piperidine in acetic acid, to yield 3,4-(methylenedioxy)benzylidenemalonate.

Step 2: Michael Addition The resulting product is then reacted with ethylamine in a Michael addition reaction to form diethyl 2-(ethylamino)-3-(3,4-methylenedioxyphenyl)succinate.

Step 3: Cyclization The succinate derivative undergoes intramolecular cyclization upon heating in a high-boiling point solvent, such as diphenyl ether, to form the quinolone ring system.

Step 4: Saponification and Acidification The ester is saponified using a base, such as sodium hydroxide, followed by acidification with an acid, such as hydrochloric acid, to yield oxolinic acid.

Step 5: Conversion to this compound Oxolinic acid is then neutralized with one molar equivalent of sodium hydroxide or sodium bicarbonate in a suitable solvent (e.g., ethanol/water mixture) to form this compound. The salt can be isolated by evaporation of the solvent or by precipitation.

Determination of Oxolinic Acid in Fish Feed by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of oxolinic acid in medicated fish feed.

1. Reagents and Materials

-

Oxolinic acid standard

-

Acetonitrile (HPLC grade)

-

Metaphosphoric acid

-

Formic acid

-

Toluene

-

C18 solid-phase extraction (SPE) cartridges

-

Graphite carbon SPE cartridges

-

Membrane filters (0.45 µm)

2. Standard Solution Preparation

-

Stock Solution (0.1 mg/mL): Accurately weigh 10 mg of oxolinic acid standard, dissolve in 1 mL of 0.1 M sodium hydroxide, and dilute to 100 mL with methanol.

-

Working Standard Solutions (0.01 - 5 µg/mL): Prepare a series of dilutions of the stock solution with a water-methanol (7:3) mixture.

3. Sample Preparation

-

Extraction: Weigh 10.0 g of the ground feed sample into a 200 mL Erlenmeyer flask. Add 20 mL of water and let it stand for 30 minutes. Add 80 mL of acetonitrile containing 0.5% metaphosphoric acid and shake for 30 minutes. Centrifuge and collect the supernatant.

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition a C18 SPE cartridge with methanol and then water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water.

-

Elute the oxolinic acid with methanol.

-

Further purify the eluate using a graphite carbon SPE cartridge.

-

-

Final Sample Solution: Evaporate the purified eluate to dryness under reduced pressure at 40°C. Reconstitute the residue in a precise volume (e.g., 2 mL) of water-methanol (7:3) and filter through a 0.45 µm membrane filter.

4. HPLC Conditions

-

Column: L-column ODS (or equivalent C18 column)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution of a suitable acid (e.g., 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: Fluorescence detector (Excitation: 325 nm, Emission: 365 nm)

5. Quantification Construct a calibration curve by plotting the peak area of the oxolinic acid standards against their concentrations. Determine the concentration of oxolinic acid in the sample by comparing its peak area to the calibration curve.

Conclusion

This technical guide provides a consolidated resource for understanding the key scientific and technical aspects of this compound. The presented data on its molecular properties, mechanism of action, pharmacokinetics, and antibacterial spectrum, along with detailed experimental protocols, are intended to facilitate further research and application of this important antimicrobial agent in veterinary and aquaculture settings. The provided diagrams offer a visual representation of the underlying biochemical pathway and a typical analytical workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 4. What is Oxolinic Acid used for? [synapse.patsnap.com]

- 5. fao.org [fao.org]

- 6. Pharmacokinetic Data Show That Oxolinic Acid and Flumequine Are Absorbed and Excreted Rapidly From Plasma and Tissues of Lumpfish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Assessment of Single-Dose Pharmacokinetics of Oxolinic Acid in Rainbow Trout and Determination of In Vitro Antibacterial Activity Against Pathogenic Bacteria From Diseased Fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sodium Oxolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxolinate, a first-generation quinolone antibiotic, has been utilized for its antibacterial activity, primarily against Gram-negative bacteria. It functions by inhibiting bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental microbiological technique used to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This data is crucial for antimicrobial susceptibility testing, surveillance of resistance patterns, and the development of new therapeutic agents.

These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adhering to standards outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for oxolinic acid (the active form of this compound) against various bacterial pathogens. It is important to note that comprehensive and recent MIC50 and MIC90 data for this compound against a wide range of human clinical isolates is limited in publicly available literature. The data presented below is compiled from various sources and may include historical data.

Table 1: MIC of Oxolinic Acid against Common Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 0.06 - 0.25 | 0.41 - 0.43 | Not Reported | [1][2] |

| Klebsiella pneumoniae | Not Reported | Not Reported | Not Reported | |

| Proteus mirabilis | Not Reported | Not Reported | Not Reported | |

| Salmonella enterica | Not Reported | 0.39 (for S. typhi) | Not Reported | [3] |

Note on Proteus mirabilis Susceptibility: A study on Proteus mirabilis strains isolated from urine samples indicated a resistance rate of 44.6% to oxolinic acid, suggesting that a significant portion of isolates would have high MIC values.[1]

Experimental Protocols

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid growth medium.

Materials:

-

This compound powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Plate reader (optional, for automated reading)

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the required amount of this compound powder.

-

Dissolve in a suitable solvent (e.g., a small amount of 1N NaOH followed by dilution with sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

-

-

Preparation of Serial Dilutions:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and will dilute the antibiotic concentrations by half to the desired final concentrations.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by using a plate reader to measure optical density. The growth control well (well 11) should show turbidity, and the sterility control well (well 12) should remain clear.

-

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

This compound powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes (90 mm or 150 mm)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

-

Inoculum replicating device (e.g., multipoint inoculator)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at 10 times the highest desired final concentration in the agar.

-

-

Preparation of Agar Plates:

-

Prepare molten MHA and cool to 45-50°C in a water bath.

-

For each desired final concentration, add 1 part of the appropriate this compound dilution to 9 parts of molten MHA (e.g., 2 mL of a 1280 µg/mL stock to 18 mL of agar for a final concentration of 128 µg/mL). Mix thoroughly by inverting the tube several times, avoiding air bubbles.

-

Pour the agar mixture into sterile petri dishes to a depth of 3-4 mm.

-

Allow the plates to solidify at room temperature.

-

Prepare a growth control plate containing no antibiotic.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension 1:10 in sterile broth or saline to achieve a final inoculum density of approximately 1-2 x 10⁷ CFU/mL.

-

-

Inoculation:

-

Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, from the lowest to the highest concentration. Each spot should contain approximately 10⁴ CFU.

-

Allow the inoculated spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. A faint haze or a single colony at the inoculation spot is disregarded. The growth control plate should show confluent growth.

-

Mandatory Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Broth Microdilution MIC Determination

Caption: Broth Microdilution Workflow.

Experimental Workflow for Agar Dilution MIC Determination

Caption: Agar Dilution Workflow.

References

- 1. [Proteus mirabilis isolated from urine, resistance to antibiotics and biofilm formation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Oxolinic acid in the treatment of typhoid fever due to chloramphenicol-resistant strains of Salmonella typhi - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sodium Oxolinate as a DNA Gyrase Inhibitor in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxolinate, a quinolone antibacterial agent, exerts its therapeutic effect by targeting bacterial DNA gyrase, an essential enzyme for DNA replication and transcription.[1] This document provides detailed application notes and protocols for utilizing this compound as a DNA gyrase inhibitor in molecular biology research and drug development.